6-Acetoxymethylanthanthrene
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Overview
Description
6-Acetoxymethylanthanthrene is an organic compound with the molecular formula C25H16O2. It consists of 25 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms. The compound features a complex structure with multiple aromatic rings and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxymethylanthanthrene typically involves the acetylation of methylanthanthrene. The process begins with the preparation of methylanthanthrene, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Acetoxymethylanthanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Acetoxymethylanthanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Acetoxymethylanthanthrene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its ester functional group allows it to participate in hydrolysis reactions, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methylanthanthrene: Lacks the acetoxy group, resulting in different chemical properties.
6-Hydroxyanthanthrene: Contains a hydroxy group instead of an acetoxy group, leading to variations in reactivity and applications.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
105708-73-4 |
---|---|
Molecular Formula |
C25H16O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
12-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaenylmethyl acetate |
InChI |
InChI=1S/C25H16O2/c1-14(26)27-13-21-19-7-3-5-16-8-9-18-12-17-6-2-4-15-10-11-20(21)25(22(15)17)24(18)23(16)19/h2-12H,13H2,1H3 |
InChI Key |
ZIGKBEZBRSHXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C2C=CC3=C4C2=C5C(=CC4=CC=C3)C=CC6=C5C1=CC=C6 |
Origin of Product |
United States |
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